6-chloro-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-Chloro-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a chemical compound belonging to the class of pyrazolopyridines This compound features a pyrazolo[3,4-b]pyridine core with chlorine, propyl, and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce additional substituents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 6-chloro-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine can be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms.
Medicine: This compound has potential medicinal applications, including the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with specific therapeutic properties.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 6-chloro-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine
2-Propyl-4-(trifluoromethyl)pyrazole
6-Chloro-2-methyl-4-(trifluoromethyl)pyridine
Uniqueness: 6-Chloro-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine stands out due to its unique combination of substituents, which can impart distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
6-chloro-2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3/c1-2-3-17-5-6-7(10(12,13)14)4-8(11)15-9(6)16-17/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPHKFOGPMLZEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=CC(=NC2=N1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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